N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-methylphenyl)acetamide
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Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C13H12F3NO3S and its molecular weight is 319.3. The purity is usually 95%.
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Scientific Research Applications
DNA-Binding Polymers
A study by Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative, aiming for potential use as a theranostic gene delivery vehicle. This derivative shows promise in forming polyplexes with DNA, indicating its potential application in gene therapy and delivery systems Carreon et al., 2014.
Antioxidant Properties
Gopi and Dhanaraju (2020) explored the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. These compounds showed considerable antioxidant activity, highlighting their potential in combating oxidative stress-related conditions Gopi & Dhanaraju, 2020.
Anticancer Drug Synthesis
Sharma et al. (2018) conducted a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized and tested for its anticancer activity. The compound demonstrated potential by targeting the VEGFr receptor, suggesting a promising route for developing new anticancer drugs Sharma et al., 2018.
Antibacterial and Antifungal Applications
Muruganandam et al. (2013) synthesized N-((Diphenylamino)methyl)acetamide and its metal chelates, which were screened for antibacterial, antifungal, and anticancer activities. The findings indicate these compounds' potential in creating new antimicrobial agents Muruganandam et al., 2013.
Molecular Docking and Drug Design
Al-Ostoot et al. (2020) reported on the design-based synthesis of an indole acetamide derivative, evaluating its anti-inflammatory activity through molecular docking. The study emphasizes the role of computational methods in designing and understanding the mechanism of action of potential therapeutic agents Al-Ostoot et al., 2020.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S/c1-9-2-4-10(5-3-9)17(12(18)13(14,15)16)11-6-7-21(19,20)8-11/h2-7,11H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEILNCIDAFKWQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.